Cas no 83280-65-3 (Napabucasin)

Napabucasin structure
Napabucasin structure
Product Name:Napabucasin
CAS-Nr.:83280-65-3
MF:C14H8O4
MW:240.21092414856
MDL:MFCD28155270
CID:2066612
PubChem ID:10331844
Update Time:2024-10-27

Napabucasin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-acetyl-4,9-dihydronaphtho[2,3-b]furan-4,9-dione
    • 2-acetyl-4H,9H-naphthofuran-4,5-dione
    • 2-acetyl-4H,9H-naphthofuran-4,9-dione
    • 2-acetyl-4H,9H-naphtho[2,3-b]furan-4,9-dione
    • 2-acetylnaphthofuran-4,9-dione
    • 2-acetylnaphthofuran-4,9-quinone
    • 2-Acetylnaphtho[2,3-b]furan-4,9-dione
    • 2-acetylnaphtho[2,3-b]furan-4,9-quinone
    • 2-acetylbenzo[f][1]benzofuran-4,9-dione
    • 2-Acetylfuro-1,4-naphthoquinone
    • BBI-606
    • Napabucasin
    • BBI608
    • 2-Acetylnaphtho[2,3-b]furan-4,9-dione (ACI)
    • BBI 608
    • MDL: MFCD28155270
    • Inchi: 1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3
    • InChI-Schlüssel: DPHUWDIXHNQOSY-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=CC=CC=2)C(=O)C2=C1OC(C(C)=O)=C2

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 1

Experimentelle Eigenschaften

  • Dichte: 1.385±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 224.0 to 228.0 deg-C
  • Löslichkeit: Insuluble (1.9E-3 g/L) (25 ºC),
  • λ max: 272(EtOH)(lit.)

Napabucasin Sicherheitsinformationen

Napabucasin Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-13919-10mM*1mLinDMSO
Napabucasin
83280-65-3 99.27%
10mM*1mLinDMSO
¥1045 2022-05-30
MedChemExpress
HY-13919-5mg
Napabucasin
83280-65-3 99.94%
5mg
¥600 2025-04-15
MedChemExpress
HY-13919-10mg
Napabucasin
83280-65-3 99.94%
10mg
¥930 2025-04-15
MedChemExpress
HY-13919-50mg
Napabucasin
83280-65-3 99.94%
50mg
¥2880 2025-04-15
MedChemExpress
HY-13919-100mg
Napabucasin
83280-65-3 99.94%
100mg
¥3950 2025-04-15
MedChemExpress
HY-13919-200mg
Napabucasin
83280-65-3 99.94%
200mg
¥5190 2025-04-15
MedChemExpress
HY-13919-500mg
Napabucasin
83280-65-3 99.27%
500mg
¥29000 2021-07-08
MedChemExpress
HY-13919-1g
Napabucasin
83280-65-3 99.27%
1g
¥49000 2021-07-08
S e l l e c k ZHONG GUO
S7977-10mM (1mL in DMSO)
Napabucasin (BBI608)
83280-65-3 99.72%
10mM (1mL in DMSO)
¥958.23 2023-09-15
S e l l e c k ZHONG GUO
S7977-5mg
Napabucasin (BBI608)
83280-65-3 99.72%
5mg
¥957.38 2023-09-15

Napabucasin Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Chromium trioxide Solvents: Acetic acid ,  Acetic anhydride
Referenz
An easy approach to prepare naphtho[2,3-b]furan-4,9-diones
Ferreira, V. F.; et al, Synthetic Communications, 1989, 19(5-6), 1061-9

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Efficient synthesis of cytotoxic furonaphthoquinone natural products
Lee, Yong Rok; et al, Synthetic Communications, 2001, 31(3), 381-386

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene ;  5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Synthesis, anti-proliferative activity evaluation and 3D-QSAR study of naphthoquinone derivatives as potential anti-colorectal cancer agents
Acuna, Julio; et al, Molecules, 2018, 23(1), 186/1-186/21

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Furanonaphthoquinones from Tabebuia ochracea
Zani, Carlos L.; et al, Phytochemistry, 1991, 30(7), 2379-81

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  2 °C; 40 min, 2 °C; 1 h, 2 °C → 22 °C
2.1 1 h
Referenz
First-Generation Process Development of Napabucasin and the Impurity Control Strategy
Katz, Christopher E. ; et al, Organic Process Research & Development, 2023, 27(6), 1036-1052

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  50 °C
Referenz
Conjugates Derived from Lapatinib Derivatives with Cancer Cell Stemness Inhibitors Effectively Reversed Drug Resistance in Triple-Negative Breast Cancer
Wang, Yuanjiang; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12877-12892

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Copper oxide (Cu2O) ,  Palladium diacetate ,  Copper bromide (CuBr) Solvents: Pyridine ;  4 h, 80 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  12 h, -10 °C
Referenz
Synthesis and cytotoxicity on human leukemia cells of furonaphthoquinones isolated from Tabebuia plants
Inagaki, Ryuta; et al, Chemical & Pharmaceutical Bulletin, 2013, 61(6), 670-673

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
1.2 Reagents: Ammonium chloride
1.3 Solvents: Ethyl acetate
Referenz
Ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1,3-dicarbonyls to conjugated compounds. Efficient synthesis of dihydrofurans, dihydrofurocoumarins, dihydrofuroquinolinones, dihydrofurophenalenones, and furonaphthoquinone natural products
Lee, Yong Rok; et al, Tetrahedron, 2000, 56(45), 8845-8853

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  12 h, -10 °C
Referenz
Synthesis and cytotoxicity on human leukemia cells of furonaphthoquinones isolated from Tabebuia plants
Inagaki, Ryuta; et al, Chemical & Pharmaceutical Bulletin, 2013, 61(6), 670-673

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Methylcyclohexane
Referenz
Domino Michael-O-alkylation reaction: one-pot synthesis of 2,4-diacylhydrofuran derivatives and its application to antitumor naphthofuran synthesis
Hagiwara, Hisahiro; et al, Journal of the Chemical Society, 2001, (22), 2946-2957

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Referenz
A new synthetic route to 2-substituted naphtho[2,3-b]furan-4,9-dione
Koyanagi, Jyunichi; et al, Journal of Heterocyclic Chemistry, 1997, 34(2), 407-412

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Pentane ;  -15 °C; 10 min, -15 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  30 min, 0 °C → rt; 5 h, reflux
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  3 h, reflux
1.5 Reagents: Ammonium chloride Solvents: Water
Referenz
In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones
Sanachai, Kamonpan ; et al, Molecules, 2023, 28(2),

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Pentane ;  10 min, -15 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  5 h, 0 °C → reflux
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  reflux; 3 h, reflux
1.5 Reagents: Ammonium chloride Solvents: Water
Referenz
Synthesis, biological evalution and molecular docking of avicequinone C analogues as potential steroid 5-reuctase inhibitors
Karnsomwan, Wiranpat; et al, Chemical & Pharmaceutical Bulletin, 2017, 65(3), 253-260

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 0 °C → rt; 5 h, reflux
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  3 h, reflux
1.4 Reagents: Ammonium chloride Solvents: Water
Referenz
In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones
Sanachai, Kamonpan ; et al, Molecules, 2023, 28(2),

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Referenz
A facile synthesis of 2-acetylnaphtho[2,3-b]furan-4,9-dione
Koyanagi, Jyunichi; et al, Journal of Heterocyclic Chemistry, 1995, 32(4), 1289-91

Napabucasin Raw materials

Napabucasin Preparation Products

Empfohlene Lieferanten
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.